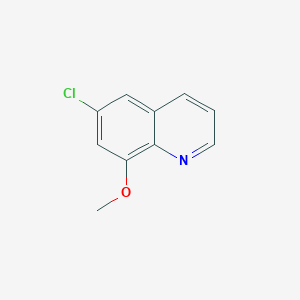

6-Chloro-8-methoxyquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-8-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-9-6-8(11)5-7-3-2-4-12-10(7)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTPUKCCECLBDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)Cl)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40728695 | |

| Record name | 6-Chloro-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355066-78-2 | |

| Record name | 6-Chloro-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Quinoline Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-8-methoxyquinoline

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Recognizing the limited availability of direct experimental data in public literature, this document emphasizes robust, field-proven experimental protocols for determination, alongside computationally predicted values to guide initial research. The narrative explains the causality behind experimental choices and provides a framework for the systematic characterization of this and similar quinoline derivatives.

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[1][2] The specific substitution pattern on the quinoline core profoundly influences the molecule's physicochemical properties, which in turn dictate its pharmacokinetic and pharmacodynamic behavior.

This compound is a derivative that combines two common and impactful substituents in drug design: a halogen (chloro) and a methoxy group. The chloro group can modulate lipophilicity, metabolic stability, and binding interactions, while the methoxy group can influence solubility, hydrogen bonding potential, and metabolic pathways.[3][4][5][6] A thorough understanding of the fundamental physicochemical properties of this molecule is therefore a critical first step for any research program aiming to explore its therapeutic potential.

This guide serves as a foundational resource for scientists, providing not just data, but also the detailed methodologies required to generate and validate that data in a laboratory setting.

Molecular and Physicochemical Profile

A molecule's identity and behavior are defined by its structure and resulting physical properties. The following section details the key identifiers for this compound and presents a table of its core physicochemical parameters.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

Note: The following values are computationally predicted and serve as an initial guide. Experimental verification is essential and protocols are provided in subsequent sections.

| Property | Predicted Value | Method/Source | Significance in Drug Development |

| Molecular Formula | C₁₀H₈ClNO | - | Fundamental identifier for mass and composition. |

| Molecular Weight | 193.63 g/mol | Calculation | Influences diffusion, absorption, and formulation. |

| Melting Point (°C) | ~75 - 95 | Estimation based on isomers | Purity indicator; affects solid-state stability and formulation. |

| Boiling Point (°C) | ~310 - 330 | Estimation based on isomers | Relevant for purification (distillation) and thermal stability. |

| logP (Octanol/Water) | 3.1 - 3.5 | Chemoinformatic tools[7][8] | Key indicator of lipophilicity, affecting membrane permeability, solubility, and protein binding. |

| Aqueous Solubility (logS) | -3.5 to -4.5 | Chemoinformatic tools[9] | Crucial for absorption and bioavailability; low solubility can be a major development hurdle. |

| pKa (Basic) | 2.5 - 3.5 | Chemoinformatic tools[10] | Governs the ionization state at physiological pH, impacting solubility, receptor interaction, and cell penetration. |

Experimental Determination of Physicochemical Properties

The trustworthiness of any research relies on verifiable data. This section provides self-validating, step-by-step protocols for determining the critical properties outlined above.

Thermal Properties: Melting Point Determination

The melting point is a robust indicator of purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid, whereas impurities lead to a depressed and broadened melting range.

Protocol: Capillary Melting Point Determination [11][12][13][14]

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a glass capillary tube (one end sealed) by tapping the open end into the sample powder.

-

Packing: Compact the sample into the sealed end of the capillary by tapping gently on a hard surface or by dropping it through a long glass tube.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-15°C/min) to find a rough range. Allow the apparatus to cool significantly before the next step.

-

Accurate Determination: Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.

-

Data Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last solid crystal melts into a clear liquid. .

-

-

Reporting: Report the result as a melting range (T₁ - T₂). For a pure compound, this range should be narrow. Perform the measurement in triplicate to ensure reproducibility.

Solubility Determination: The Shake-Flask Method

Equilibrium solubility is a fundamental parameter that dictates a compound's bioavailability. The shake-flask method is considered the gold standard for its determination due to its reliability.[15][16][17]

Protocol: Equilibrium Aqueous Solubility (Shake-Flask)

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess should be visually apparent to ensure saturation.

-

Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator (e.g., at 25°C or 37°C). Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can establish the minimum time required.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant. To ensure all undissolved solid is removed, centrifuge the sample and then filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE).

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calibration: Create a calibration curve using standard solutions of this compound of known concentrations prepared in the same buffer.

-

Calculation: Determine the concentration of the saturated solution from the calibration curve. The result is the equilibrium solubility, typically reported in µg/mL or µM.

Ionization Constant: pKa Determination

The pKa value reveals the pH at which a molecule is 50% ionized. For a basic compound like a quinoline, this is critical for predicting its charge, and thus its behavior, in different biological compartments (e.g., stomach vs. intestine). Potentiometric titration is a highly precise method for this measurement.[18][19][20][21][22]

Protocol: pKa Determination by Potentiometric Titration

-

System Calibration: Calibrate the pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent mixture (e.g., water with a small amount of co-solvent like methanol if solubility is low). The final concentration should be in the low millimolar range (e.g., 1-5 mM).

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the measurement.

-

Titration:

-

Add a standardized acidic solution (e.g., 0.1 M HCl) in small, precise increments using a burette.

-

After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

Calculate the first derivative (ΔpH/ΔV) and plot it against the average titrant volume. The peak of this derivative plot corresponds to the equivalence point.

-

The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume at the equivalence point).

-

-

Validation: Perform a blank titration (without the sample compound) to correct for the buffering capacity of the solvent system.

Spectroscopic and Synthetic Workflow

A comprehensive characterization includes spectroscopic analysis to confirm the molecular structure and an understanding of its synthesis to anticipate potential impurities and reactivity.

Predicted Spectroscopic Profile

Spectroscopic techniques provide a fingerprint of the molecule, confirming its identity and structural integrity.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, with chemical shifts influenced by the electron-withdrawing chloro group and the electron-donating methoxy group. A sharp singlet corresponding to the three methoxy protons (-OCH₃) would be a key identifier.[23][24][25]

-

¹³C NMR: The carbon NMR will display ten signals corresponding to the ten carbon atoms in the structure. The chemical shifts of the carbons attached to the chlorine and the methoxy group will be significantly affected.[23][25]

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic peaks for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations within the quinoline core, and C-O stretching from the methoxy ether linkage.[1][26][27][28][29]

-

UV-Vis Spectroscopy: Quinoline and its derivatives typically show strong UV absorption due to π-π* transitions within the aromatic system. The exact λmax will be influenced by the substitution pattern.[30][31][32]

Caption: A typical workflow for the synthesis, characterization, and purity validation of a target compound.

Synthesis Overview: The Skraup Reaction

Understanding the synthesis of this compound provides insight into its chemical stability and potential process-related impurities. One of the most classic methods for creating the quinoline core is the Skraup synthesis.[33][34][35][36][37] This reaction typically involves heating an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent. For the target molecule, the starting material would be 4-chloro-2-methoxyaniline.

Caption: Logical inputs for the Skraup synthesis to form a substituted quinoline.

Safety and Handling

Substituted quinolines should be handled with care in a laboratory setting. Based on safety data for structurally related compounds, this compound should be assumed to be harmful if swallowed or inhaled, and potentially cause skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a promising scaffold for further investigation in drug discovery. This guide has established a foundational understanding of its key physicochemical properties by combining computational predictions with robust, validated experimental protocols. For researchers and drug development professionals, the methodologies detailed herein provide a clear and trustworthy path to generating the high-quality data necessary to advance a compound from initial screening to lead optimization. The emphasis on experimental determination underscores the principle that while prediction is a valuable guide, empirical data is the bedrock of scientific integrity.

References

-

Organic Reactions. The Skraup Synthesis of Quinolines. [Link]

-

Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

-

YouTube. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

-

University of Calgary. Melting point determination. [Link]

-

Westlab Canada. Measuring the Melting Point. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

St. Norbert College. Experiment 1 - Melting Points. [Link]

-

Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

-

SlideShare. experiment (1) determination of melting points. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Wikipedia. Skraup reaction. [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

SlideShare. synthesis of quinoline derivatives and its applications. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

National Institutes of Health (NIH). Development of Methods for the Determination of pKa Values. [Link]

-

Macedonian Pharmaceutical Bulletin. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]

-

ResearchGate. The role of the methoxy group in approved drugs. [Link]

-

National Institutes of Health (NIH). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

ResearchGate. Chemoinformatics - Predicting the physicochemical properties of 'drug-like' molecules. [Link]

-

Chemaxon. NMR Predictor. [Link]

-

Frontiers. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]

-

YouTube. How to Predict NMR in ChemDraw. [Link]

-

Cheminfo.org. IR spectra prediction. [Link]

-

National Institutes of Health (NIH). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. [Link]

-

National Institutes of Health (NIH). Prediction of Drug-Like Properties. [Link]

-

ResearchGate. How to predict IR Spectra?. [Link]

-

Cheminfo.org. Infrared spectra prediction. [Link]

-

Chemaxon. Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. [Link]

-

Cheminfo.org. Simulate and predict NMR spectra. [Link]

-

NIST. Quinoline, 6-methoxy-8-nitro-. [Link]

-

NIST. 8-Hydroxyquinoline. [Link]

-

PubChem. 6-Methoxy-8-quinolinamine. [Link]

-

ResearchGate. UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and... [Link]

-

NIST. 8-Hydroxyquinoline. [Link]

-

PubMed. Predicting Infrared Spectra with Message Passing Neural Networks. [Link]

-

NIST. Quinoline, 6-methoxy-. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. drughunter.com [drughunter.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemaxon.com [chemaxon.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. westlab.com [westlab.com]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. enamine.net [enamine.net]

- 17. bioassaysys.com [bioassaysys.com]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 23. docs.chemaxon.com [docs.chemaxon.com]

- 24. m.youtube.com [m.youtube.com]

- 25. Simulate and predict NMR spectra [nmrdb.org]

- 26. IR spectra prediction [cheminfo.org]

- 27. Infrared spectra prediction [cheminfo.org]

- 28. Quinoline, 6-methoxy-8-nitro- [webbook.nist.gov]

- 29. 8-Hydroxyquinoline [webbook.nist.gov]

- 30. researchgate.net [researchgate.net]

- 31. 8-Hydroxyquinoline [webbook.nist.gov]

- 32. Quinoline, 6-methoxy- [webbook.nist.gov]

- 33. organicreactions.org [organicreactions.org]

- 34. benchchem.com [benchchem.com]

- 35. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 36. Skraup reaction - Wikipedia [en.wikipedia.org]

- 37. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

An In-depth Technical Guide to 6-Chloro-8-methoxyquinoline

An Essential Heterocyclic Intermediate for Advanced Drug Discovery

Abstract

6-Chloro-8-methoxyquinoline is a substituted quinoline derivative that serves as a critical structural motif and versatile building block in medicinal chemistry. The quinoline scaffold is a "privileged structure" known to be a core component in a wide range of pharmacologically active compounds, including those with anticancer, antimalarial, and antibacterial properties.[1][2] This technical guide provides a comprehensive overview of this compound (CAS No. 1355066-78-2), detailing its physicochemical properties, synthesis, analytical characterization, and applications for researchers, scientists, and drug development professionals. The information herein is designed to support the strategic use of this intermediate in the synthesis of novel therapeutic agents.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of modern medicinal chemistry.[3] Its unique electronic properties and rigid bicyclic structure allow it to serve as a versatile scaffold for designing molecules that can interact with a wide range of biological targets.[2] Modifications to the quinoline core, such as the introduction of chloro and methoxy groups in this compound, are strategic choices made to modulate the molecule's pharmacokinetic and pharmacodynamic properties.[2][4]

-

The chloro group at position 6 can enhance binding affinity to target proteins through halogen bonding and can improve metabolic stability.[4]

-

The methoxy group at position 8 is a key feature in many bioactive quinolines, influencing solubility and electronic distribution across the ring system.[5]

Consequently, this compound is not merely a reagent but a strategic precursor for developing next-generation therapeutics targeting complex diseases.[6]

Physicochemical and Safety Profile

Accurate characterization is the foundation of reproducible scientific research. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1355066-78-2 | [7][8] |

| Molecular Formula | C₁₀H₈ClNO | [9] |

| Molecular Weight | 193.63 g/mol | [9] |

| Appearance | Off-white to light yellow solid | Generic |

| Purity | Typically ≥95% | [10] |

| Solubility | Soluble in organic solvents like Chloroform, Methanol | Generic |

Safety, Handling, and Storage

Proper handling of chemical intermediates is paramount for laboratory safety.

-

Handling: Use in a well-ventilated area.[11] Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][10] Avoid breathing dust or fumes.[11][12] Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[7][11]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[12] Consult the Safety Data Sheet (SDS) for complete information.[7][11][12][13]

Synthesis and Purification Workflow

The synthesis of substituted quinolines often involves multi-step pathways. A common and effective method for creating the quinoline core is the Skraup synthesis, which involves reacting an aniline derivative with glycerol, an oxidizing agent (such as the nitro compound of the aniline itself or arsenic pentoxide), and sulfuric acid.[5][14] Subsequent chlorination and methoxylation steps would lead to the target compound.

A plausible synthetic route starting from a substituted aniline is outlined below.

Diagram 1: General Synthesis Workflow

Caption: A generalized workflow for the synthesis and purification of this compound.

Detailed Synthesis Protocol (Illustrative)

This protocol is an illustrative example based on established quinoline synthesis methodologies.[14]

-

Reaction Setup: In a three-necked flask equipped with a condenser and mechanical stirrer, carefully add 2-methoxy-4-chloroaniline to glycerol.

-

Skraup Reaction: Slowly add concentrated sulfuric acid to the mixture while cooling in an ice bath to control the initial exothermic reaction. Add a suitable oxidizing agent (e.g., arsenic pentoxide or the corresponding nitrobenzene).[14]

-

Causality: The slow addition of acid is critical to prevent the reaction from becoming violent and to minimize side product formation.[14]

-

-

Heating: Gently heat the reaction mixture. The reaction is often vigorous and requires careful temperature control. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting aniline is consumed.

-

Work-up: Allow the mixture to cool, then carefully pour it into a large volume of ice water. Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

Extraction: Extract the crude product into an organic solvent such as dichloromethane or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

-

Final Isolation: Combine the pure fractions and remove the solvent. Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol) to yield pure this compound.

-

Self-Validation: The purity of the final product must be confirmed by analytical methods as described in the next section.

-

Analytical Characterization

Confirming the identity, structure, and purity of the synthesized compound is a non-negotiable step in drug development. A combination of spectroscopic and chromatographic techniques is employed for this purpose.[15][16]

Diagram 2: Analytical Validation Workflow

Caption: The integrated analytical workflow for the structural and purity validation of the final product.

Expected Analytical Data

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent ion peak corresponding to the molecular weight.

-

Expected [M+H]⁺: ~194.03

-

-

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the aromatic protons and the methoxy group. Expected chemical shifts (in CDCl₃) would include distinct signals for the protons on the quinoline core and a singlet for the methoxy (-OCH₃) protons around 3.9-4.1 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of 10 distinct carbon atoms in the molecule, including the methoxy carbon and the carbons of the bicyclic aromatic system.[9]

-

High-Performance Liquid Chromatography (HPLC): An HPLC chromatogram using a suitable column (e.g., C18) and mobile phase will be used to determine the purity of the compound, which should typically exceed 98% for use in further synthetic applications.[15]

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable intermediate for synthesizing more complex molecules with therapeutic potential. The quinoline scaffold is a key pharmacophore in drugs targeting cancer, infectious diseases, and inflammatory conditions.[1][3]

Role as a Kinase Inhibitor Scaffold

Many small-molecule kinase inhibitors utilize heterocyclic scaffolds like quinoline to mimic the adenine region of ATP, enabling them to bind to the ATP-binding pocket of kinases.[4][6] Dysregulation of kinase signaling is a hallmark of many cancers, making them a prime target for drug development.[6]

Diagram 3: Application in Kinase Inhibitor Synthesis

Caption: The strategic use of this compound as a starting scaffold for kinase inhibitors.

Precursor for Antimalarial and Antimicrobial Agents

Historically, quinoline derivatives such as chloroquine and primaquine have been central to the treatment of malaria.[3] The 8-aminoquinoline core is particularly important for antimalarial activity. This compound can be readily converted to the corresponding 8-amino derivative, making it a key precursor for developing novel antimalarial or antimicrobial compounds.[17]

Conclusion

This compound is a high-value chemical intermediate whose strategic importance is derived from the proven pharmacological relevance of the quinoline scaffold. Its specific substitution pattern provides a refined starting point for the synthesis of targeted therapies, particularly in oncology and infectious diseases. This guide has provided a technical framework covering its properties, synthesis, analysis, and applications to empower researchers and drug developers to effectively leverage this versatile molecule in their discovery programs. The consistent and reliable supply of such high-purity intermediates is crucial for accelerating the journey from a chemical building block to a life-saving medicine.

References

- The Role of Quinoline Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Biological importance of quinoline derivatives in natural and pharmaceutical drugs. (n.d.).

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry.

- Safety Data Sheet: this compound. (n.d.). AK Scientific, Inc.

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022).

- The Diverse Biological Landscape of Quinoline Derivatives: A Technical Guide for Drug Discovery. (n.d.). Benchchem.

- Safety Data Sheet. (2025). MedchemExpress.com.

- SAFETY DATA SHEET. (2025). Fisher Scientific.

- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.

- Elderfield, R. C., et al. (n.d.). Synthesis of 5-Substituted Derivatives of 6-Methoxy-8-aminoquinoline and of 5-Chloro-6-methoxyquinoline. Journal of the American Chemical Society.

- Safety Data Sheet: (8-Chloroquinolin-6-yl)methanol. (n.d.). AK Scientific, Inc.

- This compound (Cas 1355066-78-2). (n.d.). Parchem.

- 6-methoxy-8-nitroquinoline. (n.d.). Organic Syntheses Procedure.

- Applications of 6-Chloroquinolin-2-amine in Medicinal Chemistry: A Detailed Overview. (n.d.). Benchchem.

- 6-Methoxyquinoline: Comprehensive Overview and Applications. (2025).

- NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. (2022). PMC - PubMed Central.

- Identification of metabolites from complex mixtures by 3D correlation of 1H NMR, MS and LC data using the SCORE-metabolite-ID approach. (2023). ResearchGate.

- 6-Methoxyquinoline - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

Sources

- 1. researchgate.net [researchgate.net]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. aksci.com [aksci.com]

- 8. parchem.com [parchem.com]

- 9. spectrabase.com [spectrabase.com]

- 10. aksci.com [aksci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. fishersci.com [fishersci.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

A-Technical-Guide-to-6-Chloro-8-methoxyquinoline-Properties-Synthesis-and-Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and antimalarial properties.[1] Among the vast landscape of quinoline analogs, 6-chloro-8-methoxyquinoline emerges as a key building block and a compound of significant interest for drug discovery and organic synthesis. This technical guide provides a comprehensive overview of the fundamental properties, synthetic methodologies, and potential applications of this compound, tailored for professionals in the fields of chemical research and pharmaceutical development.

Core Molecular Attributes

Understanding the fundamental molecular and physical properties of a compound is the first step in harnessing its potential. This section details the key identifiers for this compound.

Molecular Formula and Weight

The elemental composition and corresponding molecular weight are critical for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value | Source |

| Molecular Formula | C10H8ClNO | [3] |

| Molecular Weight | 193.63 g/mol | [3] |

| CAS Number | 1355066-78-2 | [3] |

Chemical Structure

The arrangement of atoms and functional groups dictates the molecule's reactivity and its interaction with biological targets.

Caption: Chemical structure of this compound.

Synthesis and Spectroscopic Characterization

The reliable synthesis and unambiguous characterization of this compound are paramount for its use in further research and development.

Synthetic Pathways

The construction of the quinoline ring system is often achieved through well-established named reactions. A common and versatile method for synthesizing substituted quinolines is the Skraup synthesis. This reaction involves the condensation of an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent.[4] For this compound, a plausible synthetic route would start from a correspondingly substituted aniline.

Another approach involves the modification of a pre-existing quinoline scaffold. For instance, the synthesis of 5-substituted 6-methoxy-8-nitroquinolines often starts from a substituted 2-methoxy-6-nitroaniline, which then undergoes a cyclization reaction.[5] While not a direct synthesis of the title compound, these methods highlight the modularity of quinoline synthesis.

Experimental Protocol: A Generalized Skraup Synthesis for Substituted Quinolines

-

Disclaimer: This is a generalized protocol and requires optimization for the specific synthesis of this compound. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, carefully add the substituted aniline precursor.

-

Reagent Addition: To the aniline, add glycerol and a suitable oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).[4][5]

-

Acid Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise via the dropping funnel, ensuring the temperature remains controlled.[4]

-

Heating: After the addition is complete, heat the reaction mixture cautiously. The reaction can be exothermic and may require careful temperature management.[4]

-

Work-up: Once the reaction is complete (monitored by TLC), cool the mixture and pour it onto ice. Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until the product precipitates.

-

Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization or column chromatography.

Causality in Experimental Choices:

-

Sulfuric Acid: Acts as both a catalyst and a dehydrating agent.

-

Glycerol: Decomposes in the presence of hot sulfuric acid to form acrolein, which is the key three-carbon unit that condenses with the aniline.

-

Oxidizing Agent: Required to dehydrogenate the initially formed dihydroquinoline intermediate to the aromatic quinoline ring.

Spectroscopic Profile

| Spectroscopic Technique | Expected Features for this compound |

| ¹H NMR | Aromatic protons on the quinoline ring system, a singlet for the methoxy group protons. |

| ¹³C NMR | Resonances for the ten carbon atoms of the quinoline core and the methoxy carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (193.63 g/mol ), with a characteristic isotopic pattern due to the presence of chlorine. |

| Infrared (IR) Spectroscopy | C-H stretching and bending vibrations for the aromatic and methoxy groups, C=C and C=N stretching vibrations of the quinoline ring, and a C-O stretching band for the methoxy group.[8] |

Reactivity and Potential Applications in Drug Development

The chemical reactivity of this compound is primarily dictated by the quinoline ring system and its substituents. The chlorine atom at the 6-position and the methoxy group at the 8-position influence the electron density of the ring and provide sites for further functionalization.

Key Reactions

The chloro-substituent on the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[9] These reactions are powerful tools for introducing a wide range of functional groups, enabling the synthesis of diverse libraries of compounds for biological screening.

Diagram of Potential Synthetic Transformations

Caption: Palladium-catalyzed cross-coupling reactions of this compound.

Role in Drug Discovery

The quinoline core is a well-established pharmacophore.[1] The 8-hydroxyquinoline scaffold, a close structural relative, is known for its wide range of pharmacological applications, including as an anticancer, anti-HIV, and antifungal agent.[10][11] The methoxy group at the 8-position in this compound can be considered a protected hydroxyl group, which could be deprotected in later synthetic steps to yield 8-hydroxyquinoline derivatives.

The presence of a chlorine atom at the 6-position offers a handle for synthetic diversification. Structure-activity relationship (SAR) studies on quinoline-based compounds have shown that substitution at this position can significantly modulate biological activity.[1] Therefore, this compound serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. Its molecular formula is C10H8ClNO and it has a molecular weight of 193.63 g/mol .[3] The presence of a reactive chlorine atom and a methoxy group on the quinoline scaffold allows for a wide range of chemical transformations, making it a versatile precursor for the development of novel therapeutic agents. A thorough understanding of its synthesis, characterization, and reactivity is crucial for researchers and scientists aiming to leverage its potential in drug discovery and development.

References

-

Elderfield, R. C., et al. (1946). Synthesis of 5-Substituted Derivatives of 6-Methoxy-8-aminoquinoline and of 5-Chloro-6-methoxyquinoline. Journal of the American Chemical Society. Available at: [Link]

-

Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Organic Syntheses. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 6-Methoxyquinoline: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Al-Mughaid, H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]

-

PubChem. (n.d.). 6-Methoxyquinoline. PubChem. Available at: [Link]

-

ChemSynthesis. (n.d.). 6-methoxy-8-nitroquinoline. ChemSynthesis. Available at: [Link]

- Google Patents. (n.d.). The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents.

-

PubChem. (n.d.). 8-Methoxyquinoline. PubChem. Available at: [Link]

-

Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. Available at: [Link]

-

PubChem. (n.d.). 6-Methoxy-8-quinolinamine. PubChem. Available at: [Link]

-

ResearchGate. (n.d.). Spectrum of 8-methoxyquinoline. ResearchGate. Available at: [Link]

-

El-Gaby, M. S. A., et al. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. Available at: [Link]

-

Asif, M. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Available at: [Link]

-

OUCI. (n.d.). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. OUCI. Available at: [Link]

-

ResearchGate. (n.d.). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 8-Chloroquinoline. PubChem. Available at: [Link]

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. parchem.com [parchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 8-Methoxyquinoline | C10H9NO | CID 70310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rroij.com [rroij.com]

An In-Depth Technical Guide to the Spectral Analysis of 6-Chloro-8-methoxyquinoline

This guide provides a detailed examination of the spectral characteristics of 6-Chloro-8-methoxyquinoline, a key heterocyclic compound relevant in medicinal chemistry and materials science. As researchers and drug development professionals, a comprehensive understanding of a molecule's spectroscopic signature is paramount for structural confirmation, purity assessment, and predicting chemical behavior. This document moves beyond a simple data repository, offering insights into the causal relationships between molecular structure and spectral output, thereby providing a self-validating framework for analysis.

Molecular Structure and Its Spectroscopic Implications

This compound possesses a rigid quinoline backbone substituted with an electron-withdrawing chlorine atom at the C6 position and an electron-donating methoxy group at the C8 position. This substitution pattern creates a unique electronic environment that profoundly influences its spectral properties in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The strategic placement of these functional groups dictates the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns discussed herein.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃). The choice of solvent is critical as it can influence chemical shifts; CDCl₃ is a standard for non-polar to moderately polar compounds.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

¹H NMR Acquisition: Acquire the proton spectrum using a spectrometer operating at a field strength of 300 MHz or higher for better resolution. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A larger number of scans is required due to the low natural abundance of the ¹³C isotope.[1]

¹H NMR Spectral Data Interpretation

The proton NMR spectrum is characterized by distinct signals for the methoxy protons and the aromatic protons on the quinoline core. The electron-withdrawing nature of the chlorine atom and the nitrogen atom, combined with the electron-donating effect of the methoxy group, dictates the specific chemical shifts.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | 8.8 - 9.0 | dd | ~4.5, 1.5 |

| H3 | 7.3 - 7.5 | dd | ~8.5, 4.5 |

| H4 | 8.0 - 8.2 | dd | ~8.5, 1.5 |

| H5 | 7.5 - 7.7 | d | ~2.5 |

| H7 | 7.0 - 7.2 | d | ~2.5 |

| OCH₃ | 3.9 - 4.1 | s | - |

Causality Behind Assignments:

-

H2, H4: These protons are adjacent to the heterocyclic nitrogen, which is strongly electron-withdrawing, causing them to be significantly deshielded and appear far downfield.[1][2]

-

H5, H7: These protons are on the carbocyclic ring. H7 is ortho to the electron-donating methoxy group, shifting it upfield. H5 is meta to the chlorine and methoxy group, with its chemical shift being a balance of their effects. They exhibit a small meta-coupling to each other.

-

OCH₃: The singlet at ~4.0 ppm is characteristic of methoxy group protons attached to an aromatic ring.

¹³C NMR Spectral Data Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C2 | 149 - 151 |

| C3 | 121 - 123 |

| C4 | 135 - 137 |

| C4a | 127 - 129 |

| C5 | 122 - 124 |

| C6 | 128 - 130 |

| C7 | 108 - 110 |

| C8 | 154 - 156 |

| C8a | 140 - 142 |

| OCH₃ | 55 - 57 |

Causality Behind Assignments:

-

C8: This carbon is directly attached to the highly electronegative oxygen atom of the methoxy group, causing it to be the most downfield-shifted carbon on the carbocyclic ring.

-

C7: This carbon is ortho to the electron-donating methoxy group, experiencing a significant shielding effect that shifts its resonance upfield.[2]

-

C6: The carbon bearing the chlorine atom (C6) is deshielded due to the electronegativity of the halogen.

-

C2, C4, C8a: Carbons in the pyridine ring are generally found at lower field compared to those in the benzene ring due to the influence of the nitrogen atom.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained using a Potassium Bromide (KBr) pellet or an Attenuated Total Reflectance (ATR) accessory. For KBr, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. ATR is often preferred for its simplicity, requiring only a small amount of solid sample placed directly on the crystal.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

IR Spectral Data Interpretation

The IR spectrum of this compound will display characteristic absorption bands corresponding to its aromatic and functional group components.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 2980 - 2850 | Aliphatic C-H Stretch (Methoxy) | Medium |

| 1620 - 1580 | C=C and C=N Ring Stretching | Strong |

| 1270 - 1230 | Aryl-O Stretch (Asymmetric) | Strong |

| 1050 - 1020 | Aryl-O Stretch (Symmetric) | Medium |

| 850 - 750 | C-H Out-of-Plane Bending | Strong |

| 780 - 740 | C-Cl Stretch | Strong |

Causality Behind Assignments:

-

Aromatic Stretches: The sharp peaks just above 3000 cm⁻¹ are indicative of C-H bonds on an aromatic ring. The series of strong absorptions between 1620-1580 cm⁻¹ are characteristic of the stretching vibrations within the quinoline ring system.[3]

-

Methoxy Group: The C-H stretches just below 3000 cm⁻¹ and the strong, characteristic aryl-ether C-O stretch around 1250 cm⁻¹ are definitive evidence for the methoxy group.[3]

-

C-Cl Stretch: The carbon-chlorine bond vibration typically appears in the fingerprint region and can be found between 780-740 cm⁻¹, confirming the presence of the chloro-substituent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is used to determine the molecular weight and deduce structural features.

Experimental Protocol: Mass Spectrometry

-

Ionization: Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like this quinoline derivative. A high-energy electron beam bombards the sample, causing ionization and fragmentation.

-

Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole or time-of-flight) based on their m/z ratio.

-

Detection: An electron multiplier detects the ions, generating the mass spectrum.

Mass Spectrum Interpretation

The molecular formula of this compound is C₁₀H₈ClNO.

-

Molecular Ion (M⁺): The key feature is the molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the spectrum will exhibit a characteristic M⁺ peak and an M+2 peak with an intensity ratio of approximately 3:1.

-

M⁺: m/z = 193 (for C₁₀H₈³⁵ClNO)

-

M+2: m/z = 195 (for C₁₀H₈³⁷ClNO)

-

-

Key Fragmentation Patterns: The stability of the quinoline ring means the molecular ion peak will be quite intense. Common fragmentation pathways help to confirm the structure.

| m/z Value | Proposed Fragment Ion | Loss from Molecular Ion (m/z 193) |

| 178 | [M - CH₃]⁺ | Loss of a methyl radical |

| 150 | [M - CH₃ - CO]⁺ | Loss of methyl then CO |

| 115 | [C₈H₆N]⁺ | Loss of CH₃, CO, and Cl |

Causality Behind Fragmentation: The fragmentation process begins with the molecular ion. The most common initial fragmentations for aromatic ethers involve the loss of the alkyl group, followed by the elimination of a stable neutral molecule like carbon monoxide (CO).[4][5]

Caption: Key fragmentation pathway for this compound in EI-MS.

Conclusion: A Self-Validating Spectroscopic Profile

The structural elucidation of this compound is a prime example of a self-validating analytical process. Mass spectrometry confirms the molecular weight (193/195 amu) and the presence of one chlorine atom. Infrared spectroscopy verifies the existence of the core functional groups: an aromatic system, a methoxy ether, and a C-Cl bond. Finally, NMR spectroscopy provides the definitive structural map, detailing the precise connectivity and spatial relationship of every proton and carbon atom. The convergence of these distinct yet complementary datasets provides unequivocal proof of the molecule's identity and purity, a cornerstone of rigorous scientific research in chemistry and drug development.

References

-

PubChem. 8-Methoxyquinoline. National Center for Biotechnology Information. [Link]

-

PubChem. 6-Methoxy-8-quinolinamine. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Supporting Information For - General procedure for the synthesis of 4. [Link]

-

Clugston, D. M., & MacLean, D. B. (1965). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 43(9), 2516–2524. [Link]

-

NIST. 8-Hydroxyquinoline. National Institute of Standards and Technology. [Link]

-

NIST. 8-Hydroxyquinoline IR Spectrum. National Institute of Standards and Technology. [Link]

-

OUCI. Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline. [Link]

- Google Patents. Method for synthesizing 8-hydroxyquinoline.

-

Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

-

PubMed. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]

-

ResearchGate. Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. [Link]

-

PubMed Central. Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. [Link]

-

NIST. Quinoline, 6-methoxy-8-nitro-. National Institute of Standards and Technology. [Link]

-

YouTube. IR Spectroscopy - Basic Introduction. [Link]

-

YouTube. S3.2.8 Analyse fragmentation patterns in mass spectra to find structure. [Link]

-

MDPI. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. [Link]

-

ACS Publications. UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. [Link]

-

YouTube. Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. [Link]

-

ResearchGate. FT-IR Spectrum of the Grafted Titanium 8-hydroxyquinoline Complex. [Link]

-

PubChem. 6-Methoxyquinoline. National Center for Biotechnology Information. [Link]

-

SpectraBase. 6-Chloro-4-methyl-2(1H)-quinolinone. [Link]

Sources

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Chloro-8-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool in the structural elucidation of organic molecules, providing profound insights into the chemical environment of individual atoms. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 6-Chloro-8-methoxyquinoline, a substituted quinoline of interest in medicinal chemistry. In the absence of directly published experimental spectra, this document provides a detailed, expert-predicted analysis based on established principles of NMR spectroscopy and extensive data from analogous substituted quinolines. We will explore the influence of the chloro and methoxy substituents on the chemical shifts and coupling constants of the quinoline scaffold, present a comprehensive assignment of the predicted spectra, and provide a standardized experimental protocol for acquiring high-quality NMR data for this class of compounds.

Introduction: The Significance of this compound and NMR

Quinolines are a class of heterocyclic aromatic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The specific substitution pattern of this compound, featuring an electron-withdrawing chlorine atom and an electron-donating methoxy group, creates a unique electronic and structural profile that is critical to its potential biological function.

Unambiguous structural confirmation is the cornerstone of drug discovery and development. NMR spectroscopy, through its various one- and two-dimensional techniques, provides a detailed roadmap of a molecule's atomic connectivity and spatial arrangement. This guide serves as a practical resource for researchers, providing the necessary tools to interpret the NMR spectra of this compound and related analogues with confidence.

Predicting the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of a substituted quinoline is characterized by a series of signals in the aromatic region, typically between 7.0 and 9.0 ppm.[3] The precise chemical shift and multiplicity of each proton are dictated by its electronic environment, which is significantly influenced by the presence of substituents.

Principles of Substituent Effects on the Quinoline Ring

-

Electron-Withdrawing Groups (EWGs): The chlorine atom at the C6 position is an electron-withdrawing group. It will deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield). This effect is most pronounced for protons in the ortho and para positions relative to the substituent.

-

Electron-Donating Groups (EDGs): The methoxy group at the C8 position is an electron-donating group. It will shield nearby protons, causing their signals to appear at a lower chemical shift (upfield). This effect is also most prominent for ortho and para protons.

Predicted ¹H NMR Spectral Data

Based on the analysis of similar substituted quinolines, the predicted ¹H NMR data for this compound, dissolved in a common deuterated solvent like CDCl₃, is summarized in Table 1.[4][5]

Table 1: Predicted ¹H NMR Chemical Shifts (δ), Multiplicities, and Coupling Constants (J) for this compound

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| H-2 | ~8.8 | dd | J ≈ 4.5, 1.5 | Located ortho to the nitrogen, this proton is significantly deshielded. It exhibits coupling to H-3 and a smaller long-range coupling to H-4. |

| H-3 | ~7.4 | dd | J ≈ 8.5, 4.5 | Coupled to both H-2 and H-4. |

| H-4 | ~8.1 | dd | J ≈ 8.5, 1.5 | Coupled to H-3 and shows a small long-range coupling to H-2. |

| H-5 | ~7.6 | d | J ≈ 2.0 | This proton is ortho to the chlorine at C6, leading to a downfield shift. It shows a small meta coupling to H-7. |

| H-7 | ~7.2 | d | J ≈ 2.0 | This proton is ortho to the methoxy group at C8 and meta to the chlorine at C6. The donating effect of the methoxy group will shift it upfield. It shows a small meta coupling to H-5. |

| OCH₃ | ~4.0 | s | - | The singlet signal for the three equivalent protons of the methoxy group. |

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. dd = doublet of doublets, d = doublet, s = singlet.

Visualizing the Structure and Proton Assignments

The following diagram illustrates the molecular structure of this compound with the assigned proton positions.

Caption: Molecular structure of this compound with proton numbering.

Predicting the ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are also sensitive to the electronic effects of the substituents.[6]

Principles of Substituent Effects on the Carbon Skeleton

-

Electronegativity: The electronegative chlorine and oxygen atoms will cause a downfield shift for the carbons they are directly attached to (C6 and C8).

-

Resonance Effects: The electron-donating methoxy group will cause an upfield shift for the ortho and para carbons (C7 and the carbon at the ring junction). The electron-withdrawing chlorine atom will have the opposite effect on the corresponding positions.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are presented in Table 2. These predictions are based on the known effects of chloro and methoxy substituents on the quinoline ring system.[4][7]

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted δ (ppm) | Rationale for Assignment |

| C-2 | ~150 | Adjacent to the nitrogen atom, this carbon is significantly deshielded. |

| C-3 | ~122 | A standard aromatic CH carbon. |

| C-4 | ~136 | Influenced by the nitrogen atom. |

| C-4a | ~128 | A quaternary carbon at the ring junction. |

| C-5 | ~125 | Influenced by the adjacent chlorine atom. |

| C-6 | ~130 | Directly attached to the electronegative chlorine atom. |

| C-7 | ~110 | Shielded by the electron-donating methoxy group at C8. |

| C-8 | ~155 | Directly attached to the electronegative oxygen atom of the methoxy group. |

| C-8a | ~140 | A quaternary carbon at the ring junction, influenced by the adjacent nitrogen and methoxy group. |

| OCH₃ | ~56 | A typical chemical shift for a methoxy carbon attached to an aromatic ring.[8] |

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Visualizing Key 2D NMR Correlations

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

Caption: Predicted key HSQC and HMBC correlations for this compound.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[3]

Sample Preparation

-

Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent can slightly influence chemical shifts.[9]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming to achieve sharp, symmetrical peaks.[3]

-

¹H NMR Spectrum Acquisition: A standard single-pulse experiment is typically used. Key parameters to optimize include:

-

Spectral Width: Sufficient to encompass all proton signals.

-

Acquisition Time: Typically 2-4 seconds for good resolution.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

-

Number of Scans: Dependent on the sample concentration; more scans improve the signal-to-noise ratio.

-

-

¹³C NMR Spectrum Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum to singlets and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).[3][10]

Conclusion

This technical guide provides a comprehensive, albeit predicted, analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the fundamental principles of substituent effects on the quinoline ring system and utilizing data from analogous compounds, researchers can confidently interpret the NMR spectra of this and related molecules. The provided experimental protocol offers a robust starting point for acquiring high-quality data, which is essential for the unambiguous structural characterization required in modern chemical and pharmaceutical research.

References

-

Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Retrieved from [Link]

-

Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2). Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

-

Supporting Information For. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 4. 1 H NMR spectrum (aromatic region) of, from top to bottom:.... Retrieved from [Link]

-

Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Journal of natural products, 70(4), 589–595. Retrieved from [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in biomedicine, 13(3), 129–153. Retrieved from [Link]

-

CORE. (2019). Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. Retrieved from [Link]

-

Oregon State University. (n.d.). 13 C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Regioselective preparation and NMR spectroscopy study of 2‐chloro‐4‐ethoxy‐quinoline for the synthesis of 2‐((3‐aminopropyl)amino)quinolin‐4(1H)‐one. Retrieved from [Link]

-

PubMed. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

-

UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

-

NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

Unknown. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

-

Reich, H. (2020). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. University of Wisconsin-Madison. Retrieved from [Link]

-

Unknown. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

Crunch Chemistry. (2022, December 18). Everything you need to know about C-13 NMR spectroscopy. Retrieved from [Link]

-

Marek, R., & Tvaroska, I. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The journal of physical chemistry. A, 117(3), 643–651. Retrieved from [Link]

-

Agrawal, P. K. (n.d.). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic (FT-IR, 1H, 13C NMR and UV–vis) characterization and DFT studies of novel 8-((4-(methylthio)-2,5-diphenylfuran- 3-yl)methoxy)quinoline. Retrieved from [Link]

-

Leah4sci. (2016, February 24). NMR Coupling Constants, Chemical Shifts, Carbon NMR and Practice [Video]. YouTube. Retrieved from [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline [mdpi.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. repository.uncw.edu [repository.uncw.edu]

- 10. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Contextualizing 6-Chloro-8-methoxyquinoline

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-Chloro-8-methoxyquinoline

This compound is a substituted quinoline, a heterocyclic aromatic scaffold of significant interest in pharmaceutical development. Quinoline derivatives are foundational to a range of therapeutics, most notably antimalarial drugs like chloroquine and primaquine. The specific substitutions of a chlorine atom at the 6-position and a methoxy group at the 8-position create a unique electronic and steric profile, making precise and accurate characterization essential during drug discovery, development, and quality control.

Mass spectrometry (MS) has become the definitive analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities.[1] This guide provides a comprehensive framework for the robust analysis of this compound, moving from first principles of sample handling to the intricacies of fragmentation and method validation. The methodologies described herein are designed to ensure data integrity and trustworthiness, reflecting field-proven best practices.

Foundational Strategy: Sample Preparation and Chromatographic Separation

The quality of any mass spectrometry result is fundamentally dependent on the quality of the sample introduced into the instrument. For a small molecule like this compound, often present in complex matrices such as plasma, tissue homogenates, or reaction mixtures, a meticulous sample preparation strategy is not optional—it is critical for success.[2] The primary goals are to remove interfering matrix components, concentrate the analyte, and ensure compatibility with the subsequent analytical steps.[3]

Rationale-Driven Sample Preparation

The choice of sample preparation technique is dictated by the analyte's chemistry and the sample matrix.[4] Given the aromatic, moderately polar nature of this compound, two primary techniques are recommended:

-

Liquid-Liquid Extraction (LLE): A classic and effective method for cleaning up samples. The choice of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) is key to selectively partitioning the analyte away from hydrophilic matrix components.

-

Solid-Phase Extraction (SPE): Offers superior selectivity and concentration power.[2] A reversed-phase (e.g., C18) or mixed-mode cation exchange sorbent would be appropriate, leveraging the quinoline's basic nitrogen for strong retention and allowing for aggressive washing steps to remove interferences.

Experimental Protocol: Solid-Phase Extraction (SPE)

-

Conditioning: Equilibrate the SPE cartridge (e.g., Waters Oasis MCX, 30 mg) with 1 mL of methanol, followed by 1 mL of water. This activates the sorbent for sample interaction.

-

Loading: Load the pre-treated sample (e.g., plasma diluted 1:1 with 4% phosphoric acid in water) onto the cartridge at a slow, steady flow rate. The acidic modifier ensures the quinoline nitrogen is protonated, enhancing retention on the cation exchange sorbent.

-

Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove hydrophilic interferences. Follow with 1 mL of methanol to remove lipids and other non-polar contaminants.

-

Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the quinoline nitrogen, releasing it from the sorbent.

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

High-Performance Liquid Chromatography (HPLC) Separation

Coupling liquid chromatography to the mass spectrometer (LC-MS) is essential for separating the analyte from any remaining matrix components and potential isomers, thereby preventing ion suppression and ensuring accurate quantification.[5]

Table 1: Recommended HPLC Parameters

| Parameter | Recommended Setting | Rationale |

| Column | C18 Reversed-Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) | Provides excellent retention and peak shape for moderately polar aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier promotes protonation of the analyte for good ESI response and sharp peaks. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent with good elution strength and UV transparency. |

| Gradient | 10% to 95% B over 5 minutes | A standard gradient to ensure elution of the analyte while cleaning the column of late-eluting compounds. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, balancing analysis time and separation efficiency. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity, leading to more reproducible retention times. |

| Injection Vol. | 5 µL | A small volume minimizes peak distortion and potential column overload. |

Ionization and Mass Analysis: Generating and Interpreting the Data

The interface between the chromatograph and the mass spectrometer—the ionization source—is where the neutral analyte molecules are converted into gas-phase ions suitable for mass analysis.

Ionization Source Selection: Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is the premier "soft" ionization technique for polar and semi-polar small molecules like this compound.[6] Its gentle nature ensures that the molecular ion remains intact, minimizing in-source fragmentation and providing a clear precursor for MS/MS analysis.[7]

-

Causality: The quinoline ring contains a basic nitrogen atom that is readily protonated in the acidic mobile phase. ESI in positive ion mode is therefore the logical and most sensitive choice. The high voltage applied to the ESI needle creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until protonated analyte molecules—[M+H]⁺—are released into the gas phase.[6]

Caption: High-level workflow for LC-MS/MS analysis.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is used for definitive structural confirmation and highly selective quantification.[3] A triple quadrupole mass spectrometer is the workhorse for this type of analysis. The first quadrupole (Q1) isolates the protonated molecule ([M+H]⁺), which is then fragmented in the second quadrupole (Q2, collision cell). The resulting product ions are scanned in the third quadrupole (Q3).

Molecular Formula: C₁₀H₈ClNO Monoisotopic Mass: 193.03 Da

The expected protonated precursor ion [M+H]⁺ will have an m/z of 194.04 . Due to the natural abundance of the ³⁷Cl isotope, a characteristic M+2 peak will also be observed at m/z 196.04 with approximately one-third the intensity of the m/z 194.04 peak. This isotopic signature is a crucial first confirmation of the compound's identity.

The fragmentation of methoxy-substituted quinolines is well-understood and follows predictable pathways.[8] For this compound, the primary fragmentation events are:

-

Loss of a Methyl Radical (•CH₃): The initial and most facile fragmentation is the homolytic cleavage of the methoxy group's methyl radical, resulting in a loss of 15 Da. This is a common pathway for methoxy-aromatic compounds.[8]

-

Loss of Carbon Monoxide (CO): Following the loss of the methyl radical, the resulting ion can undergo rearrangement and lose a neutral carbon monoxide molecule, corresponding to a further loss of 28 Da.[8][9]

Caption: Predicted MS/MS fragmentation pathway for this compound.

This predictable fragmentation allows for the development of a highly specific Multiple Reaction Monitoring (MRM) assay for quantification.

Table 2: MRM Transitions for Quantification and Confirmation

| Transition Type | Precursor Ion (m/z) | Product Ion (m/z) | Use |